molecular formula C12H19NO B15235797 1-(3-Methoxyphenyl)-3-methylbutan-2-amine

1-(3-Methoxyphenyl)-3-methylbutan-2-amine

Cat. No.: B15235797
M. Wt: 193.28 g/mol
InChI Key: UAUJILZLLGFQFS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 3-methyl-2-butanone.

    Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating the activity of neurotransmitters like dopamine and serotonin. This modulation can influence various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-aminopropane: Similar structure but with a shorter carbon chain.

    1-(3-Methoxyphenyl)-2-aminobutane: Similar structure but with a different substitution pattern.

    1-(3-Methoxyphenyl)-3-aminopentane: Similar structure but with a longer carbon chain.

Uniqueness

1-(3-Methoxyphenyl)-3-methylbutan-2-amine is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(3-Methoxyphenyl)-3-methylbutan-2-amine, commonly referred to as (3-Methoxyphenyl)methylamine, is a compound of interest in pharmacological research due to its unique structure and potential biological activities. This compound features a methoxy-substituted phenyl group attached to a branched alkyl amine, which may influence its interaction with biological targets.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : Approximately 207.31 g/mol
  • CAS Number : 931991-70-7

The structural characteristics of (3-Methoxyphenyl)methylamine suggest potential interactions with various biological receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that (3-Methoxyphenyl)methylamine exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Activity : Investigations are ongoing to evaluate its efficacy against various cancer cell lines, with initial findings indicating possible cytotoxic effects.

The biological activity of (3-Methoxyphenyl)methylamine may be attributed to its ability to modulate enzyme activity or bind to specific receptors. The following mechanisms have been proposed:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions and potentially serving as a therapeutic agent for neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Methoxyphenyl)methylamine, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaNotable Features
(4-Ethylphenyl)methylamineC₁₃H₁₉NContains an ethyl group instead of a methoxy group
[(4-Methoxyphenyl)methyl]amineC₁₄H₁₉NOLacks branched alkane chain; different functional groups
(3-Methoxyphenyl)methylamineC₁₃H₁₉NOUnique combination of methoxy-substituted phenyl and branched chain

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of (3-Methoxyphenyl)methylamine against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that (3-Methoxyphenyl)methylamine induced apoptosis in a dose-dependent manner. The compound exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating enhanced potency .
  • Pharmacokinetics Investigation : Ongoing research is focused on understanding the pharmacokinetics and bioavailability of (3-Methoxyphenyl)methylamine. Initial findings suggest favorable absorption characteristics, warranting further exploration into its therapeutic applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)12(13)8-10-5-4-6-11(7-10)14-3/h4-7,9,12H,8,13H2,1-3H3

InChI Key

UAUJILZLLGFQFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=CC=C1)OC)N

Origin of Product

United States

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